molecular formula C13H18ClNO B166924 Monalide CAS No. 7287-36-7

Monalide

Cat. No. B166924
CAS RN: 7287-36-7
M. Wt: 239.74 g/mol
InChI Key: KXGYBSNVFXBPNO-UHFFFAOYSA-N
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Description

Monalide is an anilide with the molecular formula C13H18ClNO . It is also known by other names such as Potablan, N-(4-Chlorophenyl)-2,2-dimethylpentanamide, and Schering-35830 .


Molecular Structure Analysis

The molecular weight of Monalide is 239.74 g/mol . The IUPAC name is N-(4-chlorophenyl)-2,2-dimethylpentanamide . The InChI string and the Canonical SMILES are also provided for further structural analysis .


Physical And Chemical Properties Analysis

Monalide has a molecular weight of 239.74 g/mol . The density is 1.1±0.1 g/cm3, the boiling point is 378.1±25.0 °C at 760 mmHg, and the flash point is 182.4±23.2 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

  • Simulation Analysis in High-Energy Physics

    This research discusses the MONARC (MOdels of Networked Analysis at Regional Centers) simulation framework used in the Large Hadron Collider (LHC) computing and data analysis. It highlights the challenges and capabilities in processing and accessing complex data in large-scale distributed systems for high-energy physics experiments (Dobre, 2012).

  • Electrochemical Analysis Techniques

    A study developed a Glassy carbon electrode (GCE) modified with nickel oxide nanoparticles, which demonstrated good sensitivity and electrocatalytic activity towards the oxidation of propanil and monalide. This electrode was used for simultaneous determination of these compounds, showcasing its potential in analytical chemistry (Zolgharnein et al., 2014).

  • Large-Area Neutron Detector (MoNA)

    A collaborative project involving multiple institutions led to the construction of the MoNA (Modular Neutron Array), a large-area neutron detector for experiments at the National Superconducting Cyclotron Laboratory. This innovation is significant in the field of nuclear physics (Baumann et al., 2005).

  • Monazite's Resistance to Amorphization

    Research on monazite, a rare-earth orthophosphate mineral, reveals its ability to maintain a crystalline state despite high radiation damage. This finding is important for its application in U-Pb geochronology, thermochronology, and nuclear waste immobilization (Seydoux-Guillaume et al., 2018).

  • Marine Alkaloid Monanchocidin A

    A study focused on Monanchocidin A (MonA), a marine alkaloid with anti-cancer properties. The research explored its molecular targets and biological processes in human cancer cell lines, providing insights into its mechanism of action (Dyshlovoy et al., 2016).

  • MONAI Framework for Healthcare

  • Mesoporous-Silica with Optical Nanocrescent Antenna (MONA)

    A study introduces MONA for multifunctional cellular targeting, drug delivery, and molecular imaging. This integrated nanostructure shows potential in nanomedicine and cancer theranostics (Park et al., 2022).

Safety And Hazards

Monalide is toxic in contact with skin . Protective measures include wearing protective gloves, clothing, and eye/face protection. In case of skin contact, wash with plenty of water .

properties

IUPAC Name

N-(4-chlorophenyl)-2,2-dimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-9-13(2,3)12(16)15-11-7-5-10(14)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGYBSNVFXBPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042163
Record name Monalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monalide

CAS RN

7287-36-7
Record name Monalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monalide [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4FMD17U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
J Zolgharnein, T Shariatmanesh, A Babaei - Sensors and Actuators B …, 2014 - Elsevier
In this study a Glassy carbon electrode (GCE) modified with nickel oxide nanoparticles was developed. This electrode has a good sensitivity and electrocatalytic activity toward the …
Number of citations: 19 www.sciencedirect.com
K Petzoldt - Monalide-a new herbicide for market garden and …, 1965 - cabdirect.org
Monalide-a new herbicide for market garden and vegetable crops. … Monalide-a new herbicide for market garden and vegetable crops. … Abstract : Data on the properties of …
Number of citations: 0 www.cabdirect.org
OMA Mbaye, A Maroto, MD Gaye-Seye, L Stephan… - Talanta, 2015 - Elsevier
… , monalide and propanil were respectively 251, 247 and 251 nm (Table 2). One can see that carboxin formed two PIF compounds whereas monalide … for carboxin and monalide and 255 …
Number of citations: 12 www.sciencedirect.com
WC Steen, TW Collette - Applied and environmental microbiology, 1989 - Am Soc Microbiol
… In comparing propanil and monalide second-order rate constants (Table 1), we observed an … rise to steric influences that significantly reduced the overall transformation of monalide. …
Number of citations: 45 journals.asm.org
A Cetkauskaite, J Berzinskiene - POZNAN, POLAND, 1996 - m.ihpa.info
… (at the same concentration) caused a slow potassium ion (K+) efflux from Photobacterium cells with the lag period of 10-20 minutes in the following order: propanil>> monalide> …
Number of citations: 6 m.ihpa.info
P Wallnöfer, G Engelhardt - Archiv für Mikrobiologie, 1971 - Springer
B. sphaericus is degrading the acylamides monalide, carboxin, oxycarboxin, 2,5-dimethylfurancarboxylic acid anilide, pyracarbolid, 2-methyl-and 2-chloro-benzoic acid anilide, the N′-…
Number of citations: 9 link.springer.com
KK Krishnani, JG Oakeshott… - FEMS Microbiology …, 2023 - academic.oup.com
… We suspect this was a structural isomer of monalide, possibly N-… Up to 35%–40% of both the nominate monalide and the … in the amount of monalide degraded in percentage terms, but …
Number of citations: 5 academic.oup.com
WW Schwippert - Pesticide Biochemistry and Physiology, 1985 - Elsevier
… cycloat, triallat, monalide, pentanochlor, and chloroxuron reduced the relative tension by 50… The herbicides monalide, pentanochlor, and propanil, which are characterized by …
Number of citations: 5 www.sciencedirect.com
PG Americanos - 1983
Number of citations: 1
TR Babu, P Sujana, K Sivasankar, SR Reddy - 2012
Number of citations: 0

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